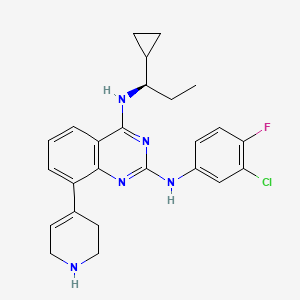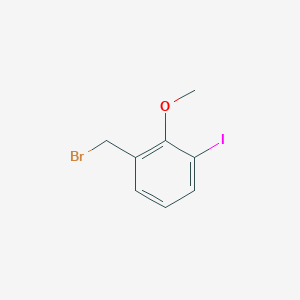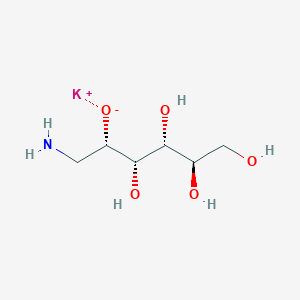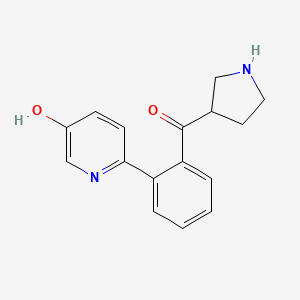
1-(3-Methylisoxazol-4-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylisoxazol-4-yl)butan-1-one is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylisoxazol-4-yl)butan-1-one can be achieved through several methods. One common approach involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, treatment with molecular iodine, and subsequent reaction with hydroxylamine . This method is highly regioselective and provides good yields.
Another method involves the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux . This reaction proceeds via an in situ generated β-oxo thioamide intermediate and affords 5-substituted 3-aminoisoxazoles.
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity . These methods are eco-friendly and provide efficient pathways for large-scale synthesis.
化学反应分析
Types of Reactions
1-(3-Methylisoxazol-4-yl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted isoxazole derivatives with various functional groups.
科学研究应用
1-(3-Methylisoxazol-4-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Methylisoxazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate immune functions, exhibit anti-inflammatory properties, and interact with various enzymes and receptors . The compound’s effects are mediated through its ability to bind to these targets and alter their activity, leading to therapeutic outcomes.
相似化合物的比较
1-(3-Methylisoxazol-4-yl)butan-1-one can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A GABA receptor agonist with an isoxazole core.
Ibotenic acid: A neurotoxin and research tool with an isoxazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities . Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
1-(3-methyl-1,2-oxazol-4-yl)butan-1-one |
InChI |
InChI=1S/C8H11NO2/c1-3-4-8(10)7-5-11-9-6(7)2/h5H,3-4H2,1-2H3 |
InChI 键 |
JSGHUKTWLCGLKJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1=CON=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)

![2-(Chloromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12866191.png)






